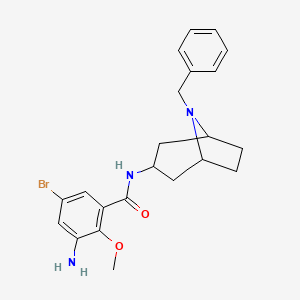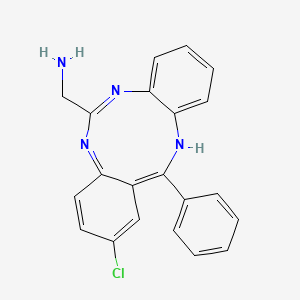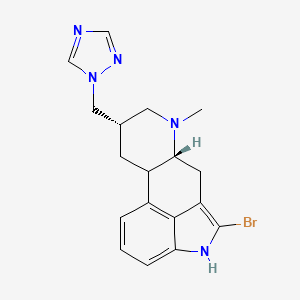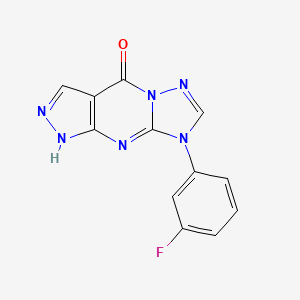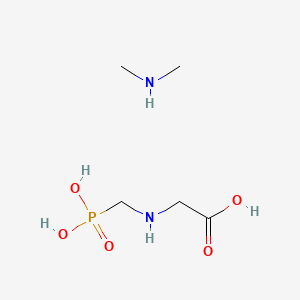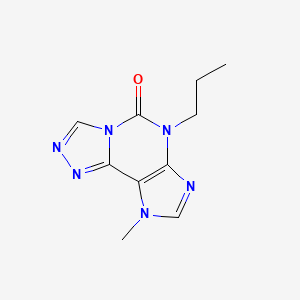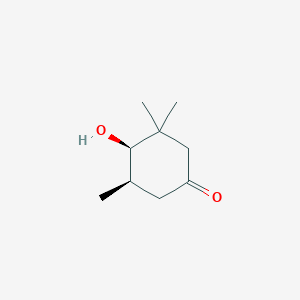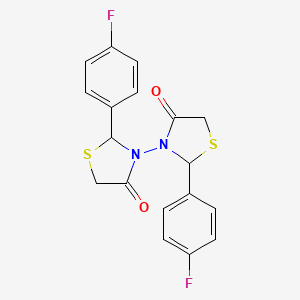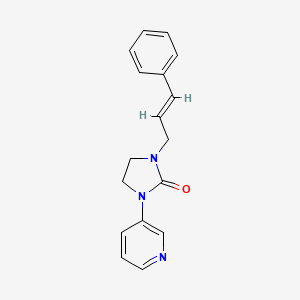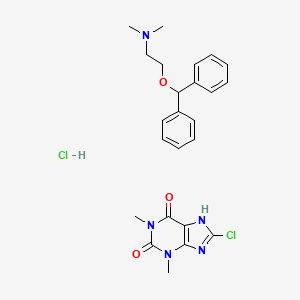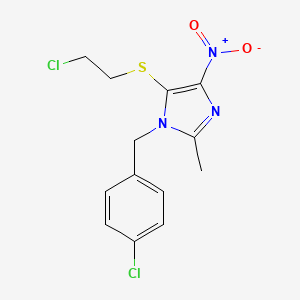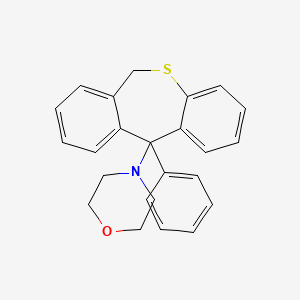
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is a complex organic compound characterized by its unique molecular structure. It contains a morpholine ring, a phenyl group, and a dibenzo(b,e)thiepin core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be achieved through several routes. One common method involves the reaction of a dibenzo(b,e)thiepin derivative with morpholine and a phenylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical processes
Mecanismo De Acción
The mechanism of action of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Amino-6,11-dihydro dibenzo(b,e)thiepine: This compound has a similar core structure but contains an amino group instead of a morpholino group.
11-Chloro-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin: This derivative features a chloro group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
84964-41-0 |
|---|---|
Fórmula molecular |
C24H23NOS |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
4-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)morpholine |
InChI |
InChI=1S/C24H23NOS/c1-2-9-20(10-3-1)24(25-14-16-26-17-15-25)21-11-5-4-8-19(21)18-27-23-13-7-6-12-22(23)24/h1-13H,14-18H2 |
Clave InChI |
XFMLQNGZOMTBDI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



